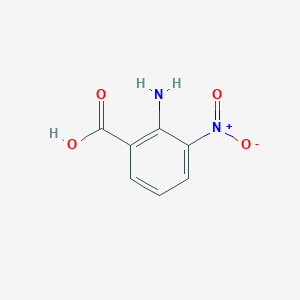

2-Amino-3-nitrobenzoic acid

Description

Significance as a Versatile Organic Synthesis Intermediate.benchchem.comchemimpex.com

The true power of 2-amino-3-nitrobenzoic acid lies in its capacity to serve as a precursor to a multitude of other molecules. chemimpex.com Its functional groups can be selectively modified, allowing chemists to build molecular complexity in a controlled manner. For instance, the nitro group can be readily reduced to a second amino group, opening up pathways to diaminobenzoic acid derivatives, which are themselves valuable synthetic intermediates. Conversely, the existing amino group can participate in a variety of reactions, including diazotization and subsequent substitution, to introduce a wide range of other functionalities. The carboxylic acid group provides a handle for forming amides, esters, and other derivatives.

This inherent reactivity makes 2-amino-3-nitrobenzoic acid a key ingredient in the production of a diverse range of organic compounds, including those with applications in pharmaceuticals, agrochemicals, and materials science. organicintermediate.comgoogle.com

Role as a Building Block for Complex Molecules.chemimpex.comorganicintermediate.com

The ability to construct intricate molecular architectures is a central goal of modern organic synthesis. 2-Amino-3-nitrobenzoic acid serves as a fundamental building block in the creation of numerous complex heterocyclic compounds. organicintermediate.com Heterocycles, which are cyclic compounds containing atoms of at least two different elements in their rings, are ubiquitous in nature and form the core structure of many pharmaceuticals and biologically active molecules.

For example, 2-amino-3-nitrobenzoic acid is a key starting material for the synthesis of quinazolines and benzodiazepines, two classes of heterocyclic compounds with significant pharmacological properties. arkat-usa.orgresearchgate.net The synthesis of these complex structures often involves a series of reactions that strategically utilize the different functional groups of the 2-amino-3-nitrobenzoic acid scaffold.

The compound is also instrumental in the synthesis of various dyes and pigments. chemimpex.comorganicintermediate.com For instance, it is a known intermediate in the preparation of 2,3-dichloroquinoxaline, a reactive component used in the formulation of certain dyes. google.com

Table 1: Key Synthetic Applications of 2-Amino-3-nitrobenzoic Acid

| Application Area | Resulting Compound Class/Product |

| Pharmaceuticals | Quinazolines, Benzodiazepines, Anti-inflammatory drugs, Analgesics, Anticancer agents chemimpex.comorganicintermediate.comarkat-usa.orgresearchgate.net |

| Agrochemicals | Herbicides, Insecticides organicintermediate.com |

| Dyes and Pigments | Azo dyes, Reactive dyes (e.g., via 2,3-dichloroquinoxaline) chemimpex.comorganicintermediate.comgoogle.com |

| Materials Science | Polymer additives, Organic semiconductors organicintermediate.com |

| Coordination Chemistry | Ligand for metal complexes |

Overview of Research Trajectories in Chemical Sciences

Current research involving 2-amino-3-nitrobenzoic acid continues to expand its applications. In medicinal chemistry, there is ongoing exploration of its derivatives as potential therapeutic agents, including anticancer and antimicrobial compounds. organicintermediate.comontosight.ai Researchers are designing and synthesizing novel molecules based on the 2-amino-3-nitrobenzoic acid framework to target specific biological pathways.

In the field of materials science, the compound and its derivatives are being investigated for their potential use in creating new polymers and organic semiconductors. organicintermediate.com The introduction of the amino and nitro groups can enhance the thermal stability, mechanical properties, and flame retardancy of polymers. organicintermediate.com Furthermore, the π-conjugated system of the benzene (B151609) ring, coupled with the electron-donating and electron-withdrawing groups, makes its derivatives promising candidates for applications in organic electronics. organicintermediate.com

Coordination chemistry is another active area of research. The ability of 2-amino-3-nitrobenzoic acid to act as a ligand and form complexes with various metal ions is being studied for applications in catalysis and the development of new materials with unique magnetic or optical properties. The structural diversity of these metal complexes is a subject of particular interest. nih.gov

The development of more efficient and environmentally friendly synthetic methods for producing 2-amino-3-nitrobenzoic acid itself is also a continuing research focus, aiming to improve yields and reduce waste. google.com

Table 2: Properties of 2-Amino-3-nitrobenzoic Acid

| Property | Value |

| Molecular Formula | C₇H₆N₂O₄ chemimpex.com |

| Molecular Weight | 182.13 g/mol chemimpex.com |

| Appearance | Yellow crystalline solid chemimpex.com |

| Melting Point | 199 - 211 °C chemimpex.comsigmaaldrich.com |

| CAS Number | 606-18-8 chemimpex.com |

Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O4/c8-6-4(7(10)11)2-1-3-5(6)9(12)13/h1-3H,8H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJPIVRWTAGQTPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)[N+](=O)[O-])N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60277211 | |

| Record name | 2-Amino-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60277211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

606-18-8 | |

| Record name | 2-Amino-3-nitrobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=606-18-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-3-nitrobenzoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1162 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60277211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-3-nitrobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Process Optimization for 2 Amino 3 Nitrobenzoic Acid

Historical Synthetic Routes

Early methods for synthesizing 2-amino-3-nitrobenzoic acid were characterized by issues such as low yields, poor product quality, and high costs, often due to the starting materials being difficult to prepare. patsnap.comgoogle.com

Oxidation of 2-acetamido-3-nitrotoluene

One of the earlier documented methods involves the oxidation of 2-acetamido-3-nitrotoluene. google.com In this process, 4-acetamido-3-nitrotoluene is oxidized using an oxidizing agent like potassium permanganate (B83412) in the presence of magnesium sulfate (B86663). rsc.org The resulting 4-acetamido-3-nitrobenzoic acid is then hydrolyzed, typically with an acid, to yield 4-amino-3-nitrobenzoic acid. rsc.org However, this route has been described as economically unattractive and involves starting materials that are challenging to prepare. google.com The oxidation of the methyl group can be inefficient, and the presence of both nitro and iodo groups can interfere with the reaction. bath.ac.uk

Hofmann Degradation of 3-nitro-phthalamic acid

Another historical approach is the Hofmann degradation of 3-nitro-phthalamic acid. google.com The Hofmann rearrangement, or Hofmann degradation, is a reaction that converts a primary amide into a primary amine with one fewer carbon atom. wikipedia.org This process typically involves reacting the amide with a halogen, such as bromine, in a strong aqueous base like sodium hydroxide (B78521). wikipedia.orglibretexts.org This in-situ formation of sodium hypobromite (B1234621) transforms the primary amide into an isocyanate intermediate, which is then hydrolyzed to the primary amine. wikipedia.org While a viable route, methods involving Hofmann rearrangement have been noted for low yields in the context of 2-amino-3-nitrobenzoic acid synthesis. patsnap.com

Contemporary Synthetic Approaches

More recent synthetic strategies have focused on improving efficiency, yield, and economic viability.

Reaction of 3-nitrosalicylic acid or its salts with ammonium (B1175870) hydroxide

A significant advancement in the synthesis of 2-amino-3-nitrobenzoic acid involves the reaction of 3-nitrosalicylic acid or its metallic salts with ammonium hydroxide. google.com This method provides a more economical and efficient route to the desired product in good yields. google.com The process involves heating the reactants to replace the hydroxyl group of the salicylic (B10762653) acid with an amino group. google.com

The efficiency of this reaction is highly dependent on key parameters. The reaction is typically heated to a temperature range of about 120°C to 180°C. google.com The use of an alcoholic medium, such as a lower alkanol with 1 to 4 carbon atoms, in conjunction with ammonium hydroxide is also a critical aspect of the process optimization. google.com While the molar ratio of salicylic acid to ammonium hydroxide is generally around 1:2, a slight excess of ammonium hydroxide can be beneficial to ensure the complete replacement of the hydroxyl group. google.com After the reaction, the 2-amino-3-nitrobenzoic acid can be recovered through standard procedures like acidification of the reaction mixture followed by filtration or centrifugation. google.com

| Parameter | Recommended Range/Condition | Purpose |

| Temperature | 120°C - 180°C | To facilitate the replacement of the hydroxy group with an amino radical. google.com |

| Reaction Medium | Ammonium hydroxide (aqueous or in a lower alkanol) | Serves as the source of the amino group. google.comchemcess.com |

| Molar Ratio | ~1 mole of salicylic acid to ~2 moles of ammonium hydroxide | A slight excess of ammonium hydroxide can ensure complete reaction. google.com |

Curtius Rearrangement of 3-nitrophthalic acid

A highly efficient and high-yield contemporary method utilizes the Curtius rearrangement of 3-nitrophthalic acid. patsnap.comgoogle.com This multi-step process has been shown to produce 2-amino-3-nitrobenzoic acid with a yield of up to 95%. patsnap.comgoogle.com The Curtius rearrangement involves the thermal decomposition of an acyl azide (B81097) into an isocyanate, which is then hydrolyzed to form a primary amine. wikipedia.org

Mono-esterification: 3-nitrophthalic acid is reacted with a low-carbon alcohol (like methanol (B129727) or ethanol) in the presence of concentrated sulfuric acid to form the corresponding monoester. google.com

Acylating Chlorination: The remaining carboxylic acid group of the monoester is converted to an acyl chloride using a chlorinating agent such as thionyl chloride in a suitable solvent like chloroform. patsnap.comgoogle.com

Curtius Rearrangement and Hydrolysis: The acyl chloride is reacted with sodium azide to form an acyl azide. patsnap.comresearchgate.net This intermediate undergoes Curtius rearrangement upon heating, and subsequent hydrolysis yields the final product, 2-amino-3-nitrobenzoic acid. patsnap.comgoogle.com

This method represents a significant improvement over historical routes, offering a more than 10% increase in yield compared to previous processes and being more suitable for industrial-scale production. patsnap.comgoogle.com

| Step | Reactants | Key Conditions | Product of Step |

| Mono-esterification | 3-nitrophthalic acid, low-carbon alcohol (e.g., methanol), concentrated sulfuric acid | Reflux heating. patsnap.comgoogle.com | 2-carboxy-3-nitrobenzoic acid methyl/ethyl ester. patsnap.comgoogle.com |

| Acylating Chlorination | Monoester, thionyl chloride, chloroform | Reflux reaction. patsnap.com | Acyl chloride of the monoester. patsnap.com |

| Curtius Rearrangement | Acyl chloride, sodium azide | Room temperature reaction followed by hydrolysis. patsnap.com | 2-amino-3-nitrobenzoic acid. patsnap.comgoogle.com |

Mono-esterification and acylating chlorination sequences

The initial step in this synthetic sequence is the selective mono-esterification of 3-nitrophthalic acid. This is typically achieved by reacting the starting material with a low-carbon alcohol, such as methanol or ethanol, in the presence of a strong acid catalyst like concentrated sulfuric acid. patsnap.com The reaction is heated to reflux, and its completion is monitored using liquid chromatography. patsnap.com This process selectively converts one of the two carboxylic acid groups into an ester, yielding an intermediate like 2-carboxy-3-nitrobenzoic acid methyl ester or ethyl 2-carboxy-3-nitrobenzoate. patsnap.com

Following mono-esterification, the remaining free carboxylic acid group is activated through acylating chlorination. This is commonly performed by treating the monoester product with a chlorinating agent, such as thionyl chloride, often in a solvent like chloroform. patsnap.com The mixture is refluxed to produce the corresponding acid chloride solution, which is a highly reactive intermediate ready for the subsequent rearrangement step. patsnap.com

Table 1: Exemplary Conditions for Mono-esterification and Acylating Chlorination

| Step | Reactants | Reagents & Solvents | Conditions | Product | Reported Purity & Yield |

|---|---|---|---|---|---|

| Mono-esterification (Methyl) | 100g 3-Nitrophthalic Acid | 600ml Anhydrous Methanol, 50ml Conc. Sulfuric Acid | Heated to reflux, then crystallization at 0°C | 2-carboxy-3-nitrobenzoic acid methyl ester | 90.4g product, 98.8% purity patsnap.com |

| Acylating Chlorination (from Methyl Ester) | Product from above | 300ml Chloroform, 50g Thionyl Chloride | Reflux reaction | Solution of acid chloride | Used directly in next step patsnap.com |

| Mono-esterification (Ethyl) | 90g 3-Nitrophthalic Acid | 500ml Absolute Ethanol, 50ml Conc. Sulfuric Acid | Heated to reflux, then cooling to crystallize | Ethyl 2-carboxy-3-nitrobenzoate | 81.5g product, 99.2% purity patsnap.com |

| Acylating Chlorination (from Ethyl Ester) | Product from above | 200ml Chloroform, 45g Thionyl Chloride | Reflux reaction | Solution of acid chloride | Used directly in next step patsnap.com |

Hydrolysis steps and strategies for enhanced yield

The acid chloride intermediate is transformed into the target amine via a Curtius rearrangement and subsequent hydrolysis. google.com The acid chloride solution is reacted with sodium azide at room temperature, which converts the acyl chloride into an acyl azide. patsnap.com This reaction's progress is also monitored by liquid chromatography. patsnap.com

Ammonolysis of 2-chloro-3-nitrobenzoic acid

An alternative synthetic route to 2-amino-3-nitrobenzoic acid is through the ammonolysis of 2-chloro-3-nitrobenzoic acid. patsnap.com This method involves a nucleophilic aromatic substitution reaction where the chlorine atom on the benzene (B151609) ring is displaced by an amino group from an ammonia (B1221849) source. google.com

This type of reaction is typically carried out using aqueous ammonia in the presence of a copper-containing catalyst at elevated temperatures and pressures. google.com For analogous reactions, such as the synthesis of 2-amino-3-chlorobenzoic acid from 2,3-dichlorobenzoic acid, the process involves temperatures between 150°C and 220°C in the presence of copper bronze or copper(I)/copper(II) salts. google.com Similarly, the ammonolysis of 2-halo-6-nitrobenzoic acid utilizes a cuprous catalyst and ammonia gas pressure of 0.7-0.8 MPa at 90°C. patsnap.com While feasible, synthesis methods involving ammonolysis have been described as comparatively low-yield in some contexts. patsnap.com

Advances in Synthesis Efficiency and Sustainability

Recent advancements in chemical synthesis have focused on improving efficiency, reducing environmental impact, and ensuring scalability. These principles are applicable to the production of 2-amino-3-nitrobenzoic acid.

Microwave-assisted organic synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner products in significantly shorter timeframes compared to conventional heating methods. ajrconline.orgresearchgate.net This technique utilizes the efficient heat transfer from dielectric heating, where microwave energy is directly absorbed by polar molecules in the reaction mixture. researchgate.net

The application of MAOS could potentially enhance several steps in the synthesis of 2-amino-3-nitrobenzoic acid. For instance, esterification and hydrolysis reactions, which often require prolonged heating under conventional reflux, could be completed in minutes. ajrconline.orgajrconline.org The use of microwave irradiation is considered an important approach toward green chemistry due to its efficiency and potential to reduce solvent use. ajrconline.orgresearchgate.net

Green chemistry principles and waste reduction strategies

Applying green chemistry principles to the synthesis of 2-amino-3-nitrobenzoic acid is crucial for sustainable production. acs.org Key principles include maximizing atom economy, using safer solvents, and reducing the generation of hazardous waste. acs.orgresearchgate.net

The synthesis route from 3-nitrophthalic acid, while high-yielding, involves reagents like thionyl chloride, which produces acidic and corrosive byproducts. patsnap.com A green chemistry approach would seek to replace such reagents or implement effective neutralization and recycling strategies. alibaba.com Waste reduction can also be achieved by minimizing solvent use, for example, by exploring solvent-free reaction conditions or using more environmentally benign solvents like water where possible. researchgate.netalibaba.com Optimizing reactions to prevent the formation of byproducts is a fundamental aspect of waste prevention. researchgate.net

Table 2: Application of Green Chemistry Principles

| Green Chemistry Principle | Relevance to 2-Amino-3-nitrobenzoic Acid Synthesis |

|---|---|

| Prevention | Optimizing reaction conditions to achieve high yields (e.g., the 95% yield from 3-nitrophthalic acid) minimizes waste generation from the start. patsnap.comresearchgate.net |

| Atom Economy | Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org The Curtius rearrangement, for example, has good atom economy in forming the amine. |

| Less Hazardous Chemical Syntheses | Reducing the use of toxic or hazardous reagents, such as thionyl chloride or large volumes of chloroform, is a key goal. patsnap.comresearchgate.net |

| Design for Energy Efficiency | Microwave-assisted synthesis can significantly reduce energy consumption by shortening reaction times from hours to minutes. ajrconline.orgresearchgate.net |

Industrial scale-up considerations

Transitioning a synthetic process from the laboratory to an industrial scale introduces several challenges that must be addressed to ensure safety, cost-effectiveness, and consistency. For the synthesis of 2-amino-3-nitrobenzoic acid, a key consideration is the management of reaction conditions for processes that are easy to popularize industrially. patsnap.com

Key factors for scale-up include:

Reagent Cost and Availability : The cost of starting materials like 3-nitrophthalic acid and reagents such as sodium azide are critical for economic viability. patsnap.com

Process Safety : Exothermic reactions, such as nitrations or hydrolysis with strong acids, require careful thermal management to prevent thermal runaway. The use of continuous-flow reactors, rather than large batch reactors, can significantly improve safety and control for such steps.

Purification : Developing efficient, scalable purification methods like crystallization is necessary to achieve the high purity required for subsequent applications, such as in the pharmaceutical industry. patsnap.com

Waste Management : Handling and disposal of waste streams, including spent solvents and byproducts from reagents like thionyl chloride, become major logistical and environmental considerations at an industrial scale. alibaba.comresearchgate.net

The patented method starting from 3-nitrophthalic acid is noted as being easy to implement on a large scale, suggesting these factors have been considered in its development. patsnap.comgoogle.com

Chemical Transformations and Derivative Synthesis of 2 Amino 3 Nitrobenzoic Acid

Reactions at the Amine Group

The primary amine group is a key site for reactions, enabling the formation of amides and serving as a precursor for highly reactive diazonium salts.

The amino group of 2-amino-3-nitrobenzoic acid readily undergoes acylation and amidation reactions. Acylation, often performed with acyl chlorides or anhydrides, converts the amino group into an amide. This transformation is not only a method for synthesizing N-acyl derivatives but is also a common strategy to protect the amine functionality. For instance, acetylation with acetic anhydride (B1165640) can be used to form 2-acetamido-3-nitrobenzoic acid. This protection is crucial in multi-step syntheses to prevent unwanted side reactions at the amine position, such as during nitration or oxidation procedures. orgsyn.org

Amidation involves the formation of an amide bond by reacting the amine group of 2-amino-3-nitrobenzoic acid with a carboxylic acid or its activated derivative. Conversely, amides of 2-amino-3-nitrobenzoic acid can be formed by activating its own carboxyl group (e.g., by converting it to an acyl chloride with thionyl chloride) and then reacting it with an amine. semanticscholar.orggoogle.com These reactions are fundamental in building more complex molecular scaffolds. For example, the reaction of 2-nitrobenzoyl chloride (derived from the corresponding acid) with α-aminonitriles yields N-(cyanomethyl)-2-nitrobenzamides, which can be further transformed into benzodiazepine (B76468) structures. arkat-usa.org The synthesis of various amides from carboxylic acids can be achieved using condensing agents or by converting the acid to a more reactive form. nih.govsemanticscholar.org

Table 1: Examples of Acylation and Amidation Reactions

| Reactant 1 | Reactant 2/Reagents | Product | Reaction Type | Reference(s) |

|---|---|---|---|---|

| o-Toluidine | Acetic Anhydride | o-Acetotoluidide | Acylation (Protection) | orgsyn.org |

| 2-Nitrobenzoic acid | α-Aminonitriles, Triethylamine, THF | N-(cyanomethyl)-2-nitrobenzamide derivatives | Amidation | arkat-usa.org |

| Carboxylic Acids | Amines, Deoxo-Fluor, DIPEA | Amides | Amidation | nih.gov |

This table presents generalized examples of acylation and amidation reactions applicable to aromatic amines and carboxylic acids like 2-amino-3-nitrobenzoic acid and its precursors.

The primary aromatic amine group of 2-amino-3-nitrobenzoic acid is readily converted into a diazonium salt through a process called diazotization. This reaction is typically carried out at low temperatures (0–5 °C) using sodium nitrite (B80452) (NaNO₂) in the presence of a strong mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). unb.camasterorganicchemistry.com The resulting aryldiazonium salt (Ar-N₂⁺) is a highly reactive intermediate. masterorganicchemistry.com

These diazonium salts are powerful electrophiles and can react with electron-rich aromatic compounds, such as phenols, naphthols, or other aromatic amines, in a reaction known as azo coupling. icm.edu.plnih.gov This coupling reaction is a cornerstone of the synthesis of azo dyes, which are a large and commercially significant class of colored compounds. unb.caicm.edu.pl The reaction with 2-naphthol, for example, would yield a brightly colored azo dye. google.com The extended system of conjugated double bonds, including the -N=N- (azo) bridge, is responsible for the color of these compounds. icm.edu.pl The specific color of the resulting dye can be tuned by changing the coupling partner, allowing for the creation of a wide spectrum of colors.

Table 2: General Protocol for Diazotization and Azo Coupling

| Step | Procedure | Reagents | Temperature | Purpose | Reference(s) |

|---|---|---|---|---|---|

| 1 | Diazotization | 2-Amino-3-nitrobenzoic acid, Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl) | 0–5 °C | Formation of the diazonium salt | masterorganicchemistry.comgoogle.com |

Reactions at the Carboxyl Group

The carboxylic acid group is another key reaction center, allowing for the formation of esters, salts, and other carboxylate derivatives.

The carboxylic acid group of 2-amino-3-nitrobenzoic acid can be converted to an ester through various esterification methods. The resulting alkyl 2-amino-3-nitrobenzoates are important intermediates, particularly in pharmaceutical synthesis. conicet.gov.ar One common method involves reacting the acid with an alcohol (like methanol (B129727) or ethanol) in the presence of an acid catalyst. mdpi.com Another approach is to first convert the carboxylic acid to a more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂), which is then reacted with the desired alcohol. conicet.gov.ar A further method involves reacting the acid with an alkyl halide, such as methyl iodide, in the presence of a base like cesium carbonate. prepchem.com For example, ethyl 2-amino-3-nitrobenzoate was synthesized by refluxing 2-amino-3-nitrobenzoic acid with thionyl chloride, followed by the addition of ethanol. conicet.gov.ar

Table 3: Synthesis of Alkyl 2-amino-3-nitrobenzoates

| Starting Material | Reagents | Product | Yield | Reference(s) |

|---|---|---|---|---|

| 2-Amino-3-nitrobenzoic acid | Thionyl chloride, then Ethanol | Ethyl 2-amino-3-nitrobenzoate | - | conicet.gov.ar |

| 2-Amino-3-nitrobenzoic acid | Cesium carbonate, Methyl iodide, DMF | Methyl 2-amino-3-nitrobenzoate | 82% | prepchem.com |

Fischer-Speier esterification is a classic and widely used method for producing esters directly from carboxylic acids and alcohols, catalyzed by a strong Brønsted acid like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). mdpi.comrug.nl The reaction is an equilibrium process, and to achieve high yields, it is often necessary to use an excess of the alcohol or to remove the water that is formed as a byproduct. masterorganicchemistry.comresearchgate.net

The mechanism of Fischer esterification involves several reversible steps: mdpi.commasterorganicchemistry.com

Protonation: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.

Nucleophilic Attack: A molecule of the alcohol acts as a nucleophile and attacks the activated carbonyl carbon.

Proton Transfer: A proton is transferred from the oxonium ion (formed from the attacking alcohol) to one of the hydroxyl groups, creating a good leaving group (water).

Elimination: The lone pair of electrons on the remaining hydroxyl group helps to expel a molecule of water.

Deprotonation: The catalyst is regenerated by the removal of a proton from the protonated ester, yielding the final ester product.

This protocol has been successfully applied to various substituted benzoic acids. For instance, the esterification of 4-amino-3-nitrobenzoic acid with methanol in the presence of H₂SO₄ is a known application of this reaction. mdpi.comresearchgate.net A similar protocol, refluxing 3-nitrophthalic acid with anhydrous methanol and concentrated sulfuric acid, is used to produce the mono-ester, which is a precursor to 2-amino-3-nitrobenzoate. patsnap.com

As a carboxylic acid, 2-amino-3-nitrobenzoic acid can react with bases to form salts. The proton of the carboxylic acid group (-COOH) is acidic and can be transferred to a base. For example, reaction with an alkali metal hydroxide (B78521) like potassium hydroxide (KOH) would yield the corresponding potassium 2-amino-3-nitrobenzoate salt. smolecule.com Similarly, reaction with amines, which are basic, can lead to the formation of ammonium (B1175870) carboxylate salts. acs.org The formation of a salt is often governed by the difference in the pKa values of the carboxylic acid and the conjugate acid of the base. acs.org

The resulting carboxylate anion (R-COO⁻) is a potent nucleophile and can act as a ligand to coordinate with metal ions, forming carboxylate derivatives or complexes. For instance, 4-amino-3-nitrobenzoic acid has been used to synthesize a manganese(II) complex where four ligand molecules coordinate to the metal center through the carboxylic oxygen atoms. nih.gov These coordination complexes exhibit diverse structures and properties.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 2-Amino-3-nitrobenzoic acid |

| 2-Acetamido-3-nitrobenzoic acid |

| N-(cyanomethyl)-2-nitrobenzamides |

| 2-Nitrobenzoyl chloride |

| Sodium nitrite |

| Hydrochloric acid |

| Sulfuric acid |

| 2-Naphthol |

| Azo dyes |

| Ethyl 2-amino-3-nitrobenzoate |

| Methyl 2-amino-3-nitrobenzoate |

| Thionyl chloride |

| Methyl iodide |

| Cesium carbonate |

| Methanol |

| Ethanol |

| 3-Nitrophthalic acid |

| 4-Amino-3-nitrobenzoic acid |

| Potassium hydroxide |

| Potassium 2-amino-3-nitrobenzoate |

Esterification for alkyl 2-amino-3-nitrobenzoate formation

Transformations Involving the Nitro Group

The reduction of the nitro group in 2-amino-3-nitrobenzoic acid and its esters is a critical step in the synthesis of various heterocyclic compounds. This transformation yields 2,3-diaminobenzoic acid or its corresponding esters, which are valuable precursors for pharmacologically important molecules.

A common method for this reduction involves catalytic hydrogenation. For instance, methyl 2-amino-3-nitrobenzoate can be treated with 10% palladium on charcoal in methanol under a hydrogen atmosphere to produce methyl 2,3-diaminobenzoate in an 80% yield. researchgate.net Another approach utilizes stannous chloride (SnCl₂) and concentrated hydrochloric acid at room temperature. patsnap.com In this method, methyl 2-amino-3-nitrobenzoate is reacted to yield methyl 2,3-diaminobenzoate. patsnap.com Similarly, 2-amino-3-nitrobenzoic acid dissolved in methanol can be reduced using 10% palladium on carbon under a hydrogen atmosphere to give 2,3-diaminobenzoic acid with a 69% yield after purification. chemicalbook.com

The resulting 2,3-diaminobenzoic acid is a key intermediate. chemicalbook.com For example, it is used in the synthesis of candesartan (B1668252), an angiotensin II receptor blocker. patsnap.com The reduction is a foundational step that enables the subsequent formation of imidazole (B134444) rings, which are central to the structure of many benzimidazole-class drugs.

It's important to note that the nitro group can be reduced to an amino group, resulting in the formation of 2,3,5-triaminobenzoic acid in other derivatives. evitachem.com

Synthesis of Complex Organic Molecules

2-Amino-3-nitrobenzoic acid is a versatile starting material for the synthesis of various quinazoline (B50416) derivatives, which are known for their wide range of biological activities. mdpi.commdpi.comresearchgate.net The synthesis often involves a series of reactions including acylation, reduction, and cyclization.

One synthetic route begins with the reaction of 2-amino-3-nitrobenzoic acid with an acylating agent, such as 2-methoxybenzoyl chloride (formed in situ from 2-methoxybenzoic acid and ethyl chloroformate), in the presence of a base like sodium carbonate. mdpi.com This is followed by treatment with acetic anhydride to form a benzoxazinone (B8607429) analog, which then reacts with ammonia (B1221849). The subsequent ring closure of the resulting amide under basic conditions yields a nitro quinazolinone. mdpi.com

Another strategy involves the synthesis of novel 4-aniline quinazoline derivatives from 2-amino-6-nitrobenzoic acid through trifluoroacetylation, ring-closing, and chlorination steps. kubikat.org

The general approach highlights the utility of 2-amino-3-nitrobenzoic acid as a scaffold for building the quinazoline core structure, which can be further functionalized to produce a diverse library of compounds for biological screening.

2-Amino-3-nitrobenzoic acid is a pivotal intermediate in the synthesis of several commercially significant benzimidazole-based pharmaceuticals, including candesartan, azilsartan, and the PARP inhibitor ABT-472. google.compatsnap.comgoogle.com

Candesartan:

A method for preparing candesartan cilexetil starts with 2-amino-3-nitrobenzoic acid. The synthesis involves an initial esterification, followed by N-alkylation, reduction of the nitro group, cyclization to form the benzimidazole (B57391) ring, hydrolysis, and subsequent esterification and deprotection steps. google.com One specific synthesis begins with the esterification of 2-amino-3-nitrobenzoic acid to its methyl ester. patsnap.com This is followed by a reaction with a trityl-protected tetrazole-containing biphenyl (B1667301) derivative. The nitro group is then reduced, typically with hydrogen gas and a palladium catalyst, to an amino group, which facilitates the cyclization to form the core benzimidazole structure of candesartan. patsnap.comgoogle.com

Azilsartan:

The synthesis of azilsartan, another angiotensin II receptor blocker, can also utilize derivatives of 2-amino-3-nitrobenzoic acid. google.comumlub.pl For instance, methyl 2-tert-butoxycarbonylamino-3-nitrobenzoate is a key starting material. umlub.pl This compound is condensed with a substituted biphenyl derivative. Subsequent deprotection and reduction of the nitro group lead to the formation of the benzimidazole ring system characteristic of azilsartan. umlub.pl

ABT-472 (PARP inhibitor):

2-Amino-3-nitrobenzoic acid is also a key intermediate in the synthesis of the poly(ADP-ribose) polymerase (PARP) inhibitor ABT-472. patsnap.comgoogle.com A related compound, 2-amino-5-bromo-3-nitrobenzoic acid, is used to prepare substituted quinoxaline (B1680401) derivatives that act as PFKFB3 inhibitors. lookchem.com

Schiff bases derived from 2-amino-3-nitrobenzoic acid are another class of compounds with significant applications, particularly in coordination chemistry and as biologically active agents. scispace.comresearchgate.net These are typically formed through the condensation reaction between the amino group of 2-amino-3-nitrobenzoic acid (or its derivatives) and an aldehyde or ketone. researchgate.net

One method describes an intermolecular reductive Schiff base formation from nitroarenes and benzaldehydes in the presence of iron powder and dilute acid. core.ac.uk This approach avoids the use of hazardous solvents and offers good yields of the crystalline Schiff base products. core.ac.ukresearchgate.net The resulting Schiff bases can be characterized by various spectroscopic techniques, including IR and NMR spectroscopy. core.ac.uk

The synthesis of Schiff bases from 2-nitrobenzoic acid and various aldehydes has been shown to produce compounds with potential antimicrobial activities. core.ac.ukresearchgate.net The versatility of this reaction allows for the creation of a diverse range of Schiff base derivatives by varying the aldehyde component. scispace.com

Spectroscopic and Structural Elucidation of 2 Amino 3 Nitrobenzoic Acid and Its Derivatives

X-ray Crystallography and Crystal Structure Analysis

Single-crystal X-ray diffraction analysis of 2-amino-3-nitrobenzoic acid offers a definitive look into its solid-state architecture, revealing a highly organized and stable structure governed by specific molecular interactions.

Intramolecular and Intermolecular Hydrogen Bonding Networks

The crystal structure of 2-amino-3-nitrobenzoic acid is significantly stabilized by a complex network of both intramolecular and intermolecular hydrogen bonds. rsc.orgnih.gov Intramolecularly, the amino group forms hydrogen bonds with the oxygen atoms of the adjacent nitro group (N—H⋯O), creating what is known as an S(6) ring motif. rsc.orgnih.gov This type of internal hydrogen bond contributes to the planarity of the molecule by locking the conformation of the substituents relative to the benzene (B151609) ring. rsc.orgnih.gov

In the crystal lattice, molecules are further linked by a variety of intermolecular hydrogen bonds. These include interactions between the amino group of one molecule and the carboxylate oxygen of another (N—H⋯O), as well as between the carboxylic acid hydroxyl group and a nitro group oxygen (O—H⋯O). rsc.orgnih.gov Additionally, weaker C—H⋯O hydrogen bonds are observed, which, in concert with the stronger hydrogen bonds, assemble the individual molecules into a robust three-dimensional network. rsc.orgnih.gov

Crystallographic Parameters

The crystallographic data for 2-amino-3-nitrobenzoic acid has been determined at a temperature of 100 K. rsc.org The compound crystallizes in the monoclinic system with the space group P2₁/c. nih.gov The unit cell dimensions and other relevant parameters are summarized in the table below.

| Parameter | Value | Reference |

| Chemical Formula | C₇H₆N₂O₄ | rsc.org |

| Molecular Weight (Mᵣ) | 182.14 | rsc.org |

| Crystal System | Monoclinic | rsc.org |

| Space Group | P2₁/c | nih.gov |

| a | 9.0231 (3) Å | rsc.orgnih.gov |

| b | 7.4338 (2) Å | rsc.orgnih.gov |

| c | 11.0392 (4) Å | rsc.orgnih.gov |

| β | 92.114 (1)° | rsc.orgnih.gov |

| Volume (V) | 739.96 (4) ų | rsc.orgnih.gov |

| Z | 4 | rsc.orgnih.gov |

| Temperature (T) | 100 K | rsc.org |

| Radiation | Mo Kα (λ = 0.71073 Å) | nih.gov |

| Density (calculated) | 1.635 Mg m⁻³ | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides valuable information about the electronic environment of the hydrogen and carbon atoms within the 2-amino-3-nitrobenzoic acid molecule.

¹H NMR Spectral Assignments and Analysis

The ¹H NMR spectrum of 2-amino-3-nitrobenzoic acid in a suitable solvent like DMSO-d₆ is expected to show distinct signals for the aromatic protons, the amino protons, and the carboxylic acid proton. The aromatic region would typically display a complex multiplet pattern due to the coupling between the three adjacent protons on the benzene ring. The chemical shifts are influenced by the electronic effects of the amino (electron-donating) and the nitro and carboxylic acid (electron-withdrawing) groups. The carboxylic acid proton is expected to appear as a broad singlet at a downfield chemical shift, often above 10 ppm. The amino protons would also likely appear as a broad singlet.

The following table provides expected ¹H NMR chemical shift ranges based on analysis of similar compounds.

| Proton | Expected Chemical Shift (ppm) | Multiplicity |

| Aromatic-H | 7.0 - 8.5 | Multiplet |

| Amino (-NH₂) | ~5.0 - 8.0 | Broad Singlet |

| Carboxylic Acid (-COOH) | > 10.0 | Broad Singlet |

¹³C NMR Spectral Assignments and Analysis

The ¹³C NMR spectrum of 2-amino-3-nitrobenzoic acid will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carboxyl carbon is typically found in the 165-170 ppm region. The aromatic carbons will appear between approximately 110 and 150 ppm. The carbon attached to the electron-withdrawing nitro group (C3) and the carbon attached to the carboxyl group (C1) would be shifted downfield, while the carbon attached to the electron-donating amino group (C2) would be shifted upfield relative to unsubstituted benzene.

The following table provides expected ¹³C NMR chemical shift assignments based on analysis of related substituted benzoic acids.

| Carbon | Expected Chemical Shift (ppm) |

| C=O (Carboxylic Acid) | 165 - 170 |

| C1 (C-COOH) | ~115 - 125 |

| C2 (C-NH₂) | ~145 - 155 |

| C3 (C-NO₂) | ~130 - 140 |

| C4 | ~120 - 130 |

| C5 | ~125 - 135 |

| C6 | ~110 - 120 |

Advanced NMR techniques for structural verification

Advanced Nuclear Magnetic Resonance (NMR) techniques are pivotal in the unambiguous structural verification of 2-amino-3-nitrobenzoic acid and its derivatives. While basic 1D ¹H and ¹³C NMR provide initial information, 2D NMR experiments are often necessary to resolve complex spectral overlaps and confirm connectivity. ipb.pt Techniques such as COSY (Correlation Spectroscopy) establish proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments correlate protons with directly attached and long-range coupled carbons, respectively. ipb.pt These methods are crucial for assigning the resonances of the aromatic protons and carbons, as well as the amino and carboxylic acid groups. researchgate.net

For instance, in derivatives of aminobenzoic acids, the position of substituents significantly influences the chemical shifts. researchgate.net Advanced NMR methods help in differentiating isomers by providing clear evidence of through-bond connectivities. ipb.ptresearchgate.net

| Technique | Purpose | Information Gained |

| COSY | Identifies ¹H-¹H spin-spin coupling networks. | Confirms neighboring protons on the aromatic ring. |

| HSQC | Correlates protons to their directly attached carbons. | Assigns specific proton resonances to their corresponding carbon atoms. |

| HMBC | Shows correlations between protons and carbons over two to three bonds. | Establishes long-range connectivity, confirming the relative positions of the amino, nitro, and carboxylic acid groups. |

| NOESY/ROESY | Detects through-space correlations between protons. | Provides information about the spatial proximity of different parts of the molecule, aiding in conformational analysis. ipb.pt |

Infrared (IR) Spectroscopy

Fourier Transform Infrared (FTIR) and Attenuated Total Reflectance (ATR)-IR spectroscopy are powerful tools for identifying the characteristic functional groups within the 2-amino-3-nitrobenzoic acid molecule. nih.govvscht.cz The IR spectrum of this compound displays distinct absorption bands corresponding to the vibrations of its functional groups. specac.com

The presence of the carboxylic acid group is confirmed by a broad O-H stretching band typically observed in the region of 2500-3300 cm⁻¹ and a strong C=O stretching vibration around 1680-1710 cm⁻¹. specac.comupi.edu The amino group (-NH₂) exhibits characteristic N-H stretching vibrations, usually as two bands in the 3300-3500 cm⁻¹ region for the symmetric and asymmetric stretches. specac.com The nitro group (-NO₂) gives rise to strong asymmetric and symmetric stretching bands around 1530-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively. upi.edu Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic ring appear in the 1400-1600 cm⁻¹ region. vscht.cz

ATR-FTIR is particularly useful for analyzing solid samples with minimal preparation, providing high-quality spectra comparable to traditional transmission methods. ucdavis.edu

Interactive Data Table: Characteristic IR Absorptions for 2-Amino-3-nitrobenzoic Acid

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| Carboxylic Acid | O-H stretch | 2500-3300 (broad) |

| C=O stretch | 1680-1710 | |

| Amino | N-H stretch (asymmetric & symmetric) | 3300-3500 |

| Nitro | NO₂ asymmetric stretch | 1530-1560 |

| NO₂ symmetric stretch | 1345-1385 | |

| Aromatic Ring | C-H stretch | >3000 |

| C=C stretch | 1400-1600 |

To gain a deeper understanding of the vibrational spectrum, theoretical calculations are often employed to assign the observed IR bands to specific molecular vibrations. Density Functional Theory (DFT) methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are commonly used to calculate the vibrational frequencies of the molecule in its ground state. icm.edu.pl

The calculated frequencies are often scaled to better match the experimental data, accounting for factors like anharmonicity and the difference between the gaseous phase of the calculation and the solid phase of the experiment. These theoretical assignments provide a more detailed and accurate interpretation of the IR spectrum than empirical correlations alone. researchgate.net For example, calculations can help differentiate between various bending and stretching modes within the fingerprint region (below 1500 cm⁻¹), which can be complex and difficult to interpret otherwise. upi.edu

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a valuable technique for the analysis of 2-amino-3-nitrobenzoic acid, although derivatization is often required to increase its volatility for GC separation. nist.gov The mass spectrum provides information about the molecular weight of the compound and its fragmentation pattern upon electron ionization (EI).

The molecular ion peak (M⁺) for 2-amino-3-nitrobenzoic acid is observed at m/z 182, corresponding to its molecular weight. nih.gov The fragmentation pathways are influenced by the functional groups present. Common fragmentation patterns for nitroaromatic compounds include the loss of the nitro group (NO₂) and the carboxylic acid group (COOH). tandfonline.comresearchgate.net The loss of water (H₂O) from the molecular ion is also a common fragmentation pathway for carboxylic acids. The reduction of the nitro group to an amino group has also been observed in the mass spectra of some nitrobenzoic acids. tandfonline.com

Interactive Data Table: Major Fragments in the Mass Spectrum of 2-Amino-3-nitrobenzoic Acid

| m/z | Proposed Fragment | Loss from Molecular Ion |

| 182 | [C₇H₆N₂O₄]⁺ (Molecular Ion) | - |

| 164 | [M - H₂O]⁺ | Loss of water |

| 136 | [M - NO₂]⁺ | Loss of nitro group |

| 120 | [M - COOH - H]⁺ | Loss of carboxylic acid group and a hydrogen atom |

UV-Visible Spectroscopy

UV-Visible spectroscopy provides insights into the electronic transitions within the 2-amino-3-nitrobenzoic acid molecule. The spectrum is characterized by absorption bands that correspond to the promotion of electrons from lower to higher energy molecular orbitals. The presence of the benzene ring, along with the electron-donating amino group and the electron-withdrawing nitro and carboxylic acid groups, gives rise to a complex UV-Vis spectrum. researchgate.netvulcanchem.com

The electronic transitions in such substituted benzenes are typically π → π* and n → π* transitions. The exact positions and intensities of the absorption maxima are sensitive to the solvent polarity and pH, which can affect the ionization state of the amino and carboxylic acid groups. researchgate.net Studying the UV-Vis spectrum under different conditions can provide valuable information about the electronic structure and properties of the molecule.

Applications in Advanced Materials and Supramolecular Chemistry

Development of Polymers with Enhanced Properties

2-Amino-3-nitrobenzoic acid serves as a valuable monomer and additive in the field of polymer science. chemimpex.comorganicintermediate.com Its unique molecular structure, featuring both an amino (-NH₂) group and a carboxylic acid (-COOH) group, allows it to participate in polymerization reactions to form polyamides. britannica.comwikipedia.org Polyamides are a class of polymers known for their strength and durability. wikipedia.org The incorporation of the aromatic ring and the nitro group from 2-amino-3-nitrobenzoic acid into a polymer backbone can lead to materials with significantly enhanced characteristics. organicintermediate.com

Research indicates that using 2-amino-3-nitrobenzoic acid as an additive can improve several key properties of polymers. organicintermediate.com The presence of the amino and nitro groups can increase the thermal stability, mechanical strength, and flame retardancy of the resulting material. organicintermediate.com For instance, when incorporated into epoxy resins, it can enhance the cross-linking density and improve resistance to heat and chemicals. organicintermediate.com This makes it a compound of interest for creating advanced polymers for various industrial applications that demand high performance. chemimpex.com

Contributions to Organic Electronic Devices

Derivatives of 2-amino-3-nitrobenzoic acid show potential for use in the field of organic electronics. organicintermediate.com The molecule's structure, which includes a π-conjugated system within the benzene (B151609) ring, along with an electron-donating amino group and an electron-withdrawing nitro group, is key to this potential. organicintermediate.com These features can influence the charge-transport properties of materials derived from it. organicintermediate.com

Consequently, these derivatives are being explored as organic semiconductors for applications in fabricating organic electronic devices such as organic field-effect transistors (OFETs) and organic photovoltaic cells (OPVs). organicintermediate.com The ability to tune the electronic properties through chemical modification makes 2-amino-3-nitrobenzoic acid a promising building block for next-generation electronic components. organicintermediate.com

Crystal Engineering and Design of Solid-State Materials

2-Amino-3-nitrobenzoic acid is a significant compound in the study of crystal engineering, which focuses on designing and synthesizing solid-state structures with desired properties. nih.govacs.orgbohrium.com The molecule itself crystallizes in a monoclinic system with the space group P2₁/c. researchgate.net Its structure in the solid state is nearly planar. nih.govresearchgate.net

Table 1: Crystal Data for 2-Amino-3-nitrobenzoic acid

| Parameter | Value |

|---|---|

| Chemical Formula | C₇H₆N₂O₄ |

| Molecular Weight ( g/mol ) | 182.14 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.0231 (3) |

| b (Å) | 7.4338 (2) |

| c (Å) | 11.0392 (4) |

| β (°) | 92.114 (1) |

| Volume (ų) | 739.96 (4) |

| Z (molecules/unit cell) | 4 |

Data sourced from single-crystal X-ray diffraction studies conducted at 100 K. nih.govresearchgate.net

Hydrogen bonding plays a critical role in dictating the supramolecular assembly and crystal packing of 2-amino-3-nitrobenzoic acid. nih.govresearchgate.net The structure exhibits both intramolecular and intermolecular hydrogen bonds, which collectively stabilize the crystal lattice. nih.gov

Intramolecularly, the molecular conformation is stabilized by N—H⋯O hydrogen bonds between the amino group and the adjacent nitro and carboxylic acid groups, forming stable S(6) ring motifs. nih.govresearchgate.netresearchgate.net These internal interactions contribute to the molecule's near-planar geometry. nih.gov

Intermolecularly, a network of hydrogen bonds links the individual molecules together. These include N—H⋯O, O—H⋯O, and C—H⋯O interactions. nih.govresearchgate.net This extensive network of hydrogen bonds connects the molecules into a robust three-dimensional structure, defining the material's solid-state properties. nih.govresearchgate.net The precise geometry of these bonds, including donor-acceptor distances and angles, has been determined through crystallographic analysis. nih.govresearchgate.net

Table 2: Hydrogen Bond Geometry in Crystalline 2-Amino-3-nitrobenzoic acid

| Donor-H···Acceptor (D-H···A) | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Type |

|---|---|---|---|---|---|

| N2—H1N2···O1 | 0.88 (2) | 2.22 (2) | 3.023 (2) | 152 (2) | Intermolecular |

| N2—H1N2···O2 | 0.88 (2) | 2.18 (2) | 2.658 (2) | 112.1 (16) | Intramolecular |

| N2—H2N2···O3 | 0.89 (2) | 2.06 (2) | 2.607 (2) | 118.4 (16) | Intramolecular |

| O4—H1O4···O3 | 0.83 (2) | 1.81 (2) | 2.639 (2) | 175 (3) | Intermolecular |

| C3—H3A···O1 | 0.95 | 2.52 | 3.425 (2) | 160 | Intermolecular |

Based on data from Win et al. (2012). nih.govresearchgate.net

Table of Mentioned Compounds

| Compound Name |

|---|

| 2-Amino-3-nitrobenzoic acid |

Coordination Chemistry of 2 Amino 3 Nitrobenzoic Acid

Ligand Properties and Coordination Modes

2-Amino-3-nitrobenzoic acid (and its isomers) is a versatile ligand in coordination chemistry because it possesses three potential sites for metal binding: the carboxylate group, the amino group, and the nitro group. acs.org This multifunctionality allows it to adopt various coordination modes, leading to structurally diverse metal complexes. nih.gov The specific mode of coordination is often influenced by the nature of the metal ion, the reaction conditions, and the presence of other ancillary ligands.

The carboxylate group is the most common site for metal coordination in 2-amino-3-nitrobenzoic acid. It can bind to metal centers in several ways, primarily as a monodentate or a bidentate ligand. nih.gov In its monodentate form, only one of the carboxylate oxygen atoms binds to the metal center. iucr.orgiucr.org This is observed in complexes such as with Copper(II) and Manganese(II). iucr.orgiucr.org

The carboxylate group can also act as a bidentate ligand, where both oxygen atoms coordinate to the same metal ion, forming a chelate ring. Furthermore, it can function as a bridging ligand, linking two or more metal centers. This versatility in carboxylate binding, switching between monodentate and bidentate coordination, is a key factor in the structural diversity of the resulting organotin(IV) carboxylate complexes. nih.gov

Table 1: Coordination Modes of 2-Amino-3-nitrobenzoic Acid Functional Groups in Metal Complexes

| Functional Group | Coordination Mode | Description | Metal Ion Examples |

|---|---|---|---|

| Carboxylate (-COOH) | Monodentate | One oxygen atom binds to the metal center. | Organotin(IV), Mn(II), Cu(II) nih.goviucr.orgiucr.org |

| Bidentate (Chelating) | Both oxygen atoms bind to the same metal center. | Organotin(IV) nih.gov | |

| Bidentate (Bridging) | Oxygen atoms bridge two different metal centers. | Cu(II) researchgate.net | |

| Nitro (-NO₂) | Monodentate | An oxygen atom from the nitro group coordinates to the metal. | Na(I), K(I) acs.org |

| Amino (-NH₂) | Monodentate | The nitrogen atom coordinates to the metal center. | General transition metals researchgate.net |

While the carboxylate group is the primary coordination site, the amino and nitro groups also play crucial roles in the chemistry of 2-amino-3-nitrobenzoic acid complexes. acs.org The amino group's nitrogen atom can coordinate directly to a metal center, as is common for amino acids and their derivatives in forming complexes. researchgate.net

The nitro group can also participate in coordination, typically through one of its oxygen atoms. This has been particularly noted in complexes with alkali metal ions like sodium (Na(I)) and potassium (K(I)), where a "role reversal" between the coordination and hydrogen-bonding nature of the carboxylate and nitro groups has been observed. acs.org In these cases, the nitro group coordinates to the metal, while the carboxylate group is involved only in hydrogen bonding. acs.org

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with 2-amino-3-nitrobenzoic acid typically involves the reaction of the acid with a corresponding metal salt or oxide in a suitable solvent. Characterization is then performed using a suite of spectroscopic and analytical techniques.

Organotin(IV) carboxylate complexes derived from isomers of aminonitrobenzoic acid have been successfully synthesized and characterized. asianpubs.orgthescipub.comthescipub.com The general synthetic method involves the reaction of the aminonitrobenzoic acid with an organotin(IV) oxide, such as dimethyltin(IV) oxide, in a solvent like methanol (B129727) under reflux. nih.gov However, one attempt to prepare a dimethyltin(IV) complex with 2-amino-3-nitrobenzoic acid under these conditions was unsuccessful, yielding only crystals of the original starting material. nih.gov

Characterization of these complexes relies heavily on spectroscopic methods. thescipub.com

Infrared (IR) Spectroscopy: This technique is used to confirm the coordination of the carboxylate group. The difference (Δν) between the asymmetric (νasym) and symmetric (νsym) stretching frequencies of the COO⁻ group helps to determine its coordination mode (monodentate, bidentate, or bridging). Studies confirm that coordination takes place via the oxygen atoms of the carboxylate anions. thescipub.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹¹⁹Sn NMR studies provide detailed information about the structure of the complexes in solution. thescipub.com For instance, ¹¹⁹Sn NMR data can help determine the coordination number of the tin atom, with values indicating five- or six-coordinate tin centers. thescipub.com

Complexes of 2-amino-3-nitrobenzoic acid and its isomers with transition metals like manganese and copper have also been synthesized and studied.

Manganese(II) Complexes: A Manganese(II) complex of the related 4-amino-3-nitrobenzoic acid was synthesized by reacting the acid with manganese dichloride tetrahydrate in an ethanol-water mixture. nih.gov The resulting solution was stirred at 55°C, and single crystals were obtained through slow evaporation. nih.gov

Copper(II) Complexes: Copper(II) complexes with nitro-substituted benzoic acids are typically prepared by reacting a copper(II) salt, such as copper(II) sulfate (B86663) pentahydrate, with the respective acid in solution. iucr.orgresearchgate.net In many cases, the carboxylate group of the nitrobenzoate ligand coordinates to the Cu(II) ion in a monodentate fashion. iucr.orgrsc.org Spectroscopic (IR, Raman) and magnetic properties are key to characterizing these complexes and understanding the electronic charge distribution upon complex formation. researchgate.net

Structural Diversity and Geometrical Considerations in Metal Complexes

The flexible coordination behavior of 2-amino-3-nitrobenzoic acid and its isomers leads to significant structural diversity and a range of geometries in its metal complexes. nih.gov The final structure is a result of the interplay between the metal ion's preferred coordination geometry, the ligand's denticity in the specific complex, and intermolecular forces such as hydrogen bonding.

Organotin(IV) Complexes: These complexes exhibit considerable structural variety. Based on spectroscopic studies, both five- and six-coordinate tin atoms are observed. thescipub.com A five-coordinate tin atom typically adopts a trans-trigonal bipyramidal geometry. thescipub.com Six-coordinate tin atoms are often found in a distorted octahedral environment. thescipub.com The structural diversity in organotin(IV) carboxylates is directly attributed to the ability of the carboxylate group to function in both monodentate and bidentate manners. nih.gov

Manganese(II) Complexes: In a reported complex with 4-amino-3-nitrobenzoic acid, the Mn(II) ion is six-coordinate. iucr.orgnih.gov Four ligand molecules are monodentately coordinated to the manganese ion through their carboxylic oxygen atoms, and two water molecules occupy the remaining coordination sites. iucr.orgnih.gov This arrangement results in a slightly distorted octahedral geometry around the Mn(II) center. iucr.orgnih.gov

Copper(II) Complexes: Copper(II) complexes with substituted benzoates also show varied geometries. For example, a complex with 2-nitrobenzoic acid and tetramethylethylenediamine features a distorted square-planar coordination environment around the copper atom, formed by monodentate coordination from two carboxylate ligands and two nitrogen atoms from the diamine ligand. iucr.org Other copper(II) carboxylate complexes can adopt square-pyramidal or dimeric "paddle-wheel" structures, often involving bridging carboxylate groups. researchgate.netresearchgate.net

Table 2: Geometrical Considerations in Selected Metal Complexes with Aminonitrobenzoic Acids

| Metal Center | Ligand(s) | Coordination Number | Observed Geometry |

|---|---|---|---|

| Organotin(IV) | 2-amino-5-nitrobenzoic acid | 5 | trans-Trigonal Bipyramidal thescipub.com |

| Organotin(IV) | 2-amino-5-nitrobenzoic acid | 6 | Distorted Octahedral thescipub.com |

| Manganese(II) | 4-amino-3-nitrobenzoic acid, Water | 6 | Distorted Octahedral iucr.orgnih.gov |

| Copper(II) | 2-nitrobenzoic acid, TMEDA* | 4 | Distorted Square-Planar iucr.org |

| Copper(II) | 5-chloro-2-nitrobenzoate | 5 | Distorted Square-Pyramidal researchgate.net |

\TMEDA = N,N,N′,N′-tetramethylethylenediamine*

Spectroscopic Investigations of Metal-Ligand Interactions

Spectroscopic techniques are fundamental in determining the structure of metal complexes and elucidating the nature of the metal-ligand bond. For complexes involving 2-amino-3-nitrobenzoic acid, key methods include Infrared (IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy. These techniques probe the vibrations of chemical bonds, the chemical environment of atomic nuclei, and electronic transitions, respectively. When the 2-amino-3-nitrobenzoic acid ligand coordinates to a metal ion, characteristic shifts in spectroscopic signals occur, providing valuable insight into the coordination mode.

The 2-amino-3-nitrobenzoic acid ligand possesses three potential donor sites: the carboxylic acid group (-COOH), the amino group (-NH₂), and the nitro group (-NO₂). However, coordination typically involves the carboxylate group and, in some cases, the adjacent amino group, which can act as a bidentate chelating agent. The nitro group is generally considered a poor coordinator.

Infrared (IR) Spectroscopy

IR spectroscopy is particularly effective for determining the coordination mode of the carboxylate group. The key diagnostic bands are the asymmetric ν(COO)⁻ and symmetric ν(COO)⁻ stretching vibrations. The free 2-amino-3-nitrobenzoic acid ligand shows characteristic bands for its functional groups. Upon deprotonation and coordination to a metal ion, the strong C=O stretching vibration of the carboxylic acid disappears and is replaced by the two carboxylate stretches.

The difference between the asymmetric and symmetric stretching frequencies, Δν = [ν(COO)⁻ₐₛᵧₘ - ν(COO)⁻ₛᵧₘ], is a powerful indicator of the carboxylate's binding mode.

| Coordination Mode | Δν = [ν(COO)⁻ₐₛᵧₘ - ν(COO)⁻ₛᵧₘ] (cm⁻¹) | Description |

|---|---|---|

| Ionic / Uncoordinated | ~160-170 | The Δν value is similar to that of the corresponding sodium salt, suggesting the carboxylate group is not directly bonded to the central metal but acts as a counter-ion. |

| Monodentate | >200 | The separation between the stretching frequencies is significantly larger than in the ionic form. |

| Bidentate Chelating | <110 | The separation is much smaller than in the ionic form, as chelation decreases the difference between the two C-O bond orders. |

| Bidentate Bridging | ~140-200 | The separation is smaller than for the monodentate mode but larger than for the chelating mode. |

Studies on closely related ligands, such as the isomers of nitrobenzoic acid, provide a framework for analysis. For instance, in Mg(II) complexes of 2-nitrobenzoic acid, the formulation was determined to be [Mg(H₂O)₆]²⁺(2-nba)₂·2H₂O. The IR, UV-Vis, and ¹H NMR data for these complexes were consistent with the carboxylates remaining outside the primary coordination sphere, acting as counter-ions to the hexaaquamagnesium(II) cation.

In the case of 2-amino-3-nitrobenzoic acid itself, research indicates challenges in forming stable complexes. An attempt to synthesize organotin(IV) carboxylate complexes by reacting the acid with dimethyltin(IV) oxide was reported to be unsuccessful, yielding only crystals of the original starting material. researchgate.net This suggests a lower reactivity or stability for these particular complexes under the tested conditions.

The IR spectrum of the free (uncomplexed) 2-amino-3-nitrobenzoic acid provides a baseline for comparison.

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|---|

| -NH₂ | N-H stretching | ~3400-3300 |

| -COOH | O-H stretching | ~3200-2500 (broad) |

| -COOH | C=O stretching | ~1700-1680 |

| -NO₂ | Asymmetric N-O stretching | ~1550-1500 |

| -NO₂ | Symmetric N-O stretching | ~1350-1300 |

Upon successful complexation, shifts in the ν(N-H) bands of the amino group would also be expected if it participates in coordination. A shift to lower frequency typically indicates bond weakening upon coordination to the metal center.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to characterize the ligand and its complexes in solution. The chemical shifts of the aromatic protons and carbons are sensitive to changes in electron density upon coordination. If the amino group is involved in bonding, the chemical shift of the -NH₂ protons would change significantly or the peak might broaden.

For organotin(IV) complexes of the isomeric 2-amino-5-nitrobenzoic acid, ¹H, ¹³C, and ¹¹⁹Sn NMR have been used effectively. thescipub.com The coordination of the carboxylate group to the tin atom was confirmed, and the ¹¹⁹Sn NMR chemical shifts were diagnostic of the coordination number at the tin center (five- or six-coordinate). thescipub.com While specific data for 2-amino-3-nitrobenzoic acid complexes is not available, a similar analytical approach would be applied.

UV-Visible (UV-Vis) Spectroscopy

Electronic spectroscopy can confirm the formation of a complex and provide information about the geometry of the metal center. The spectrum of the free ligand typically shows intense bands in the UV region corresponding to π → π* and n → π* transitions within the aromatic ring and its substituents. mdpi.com Upon complexation, these bands may shift (either bathochromic/red shift or hypsochromic/blue shift), and new, weaker bands may appear in the visible region. These new bands often correspond to d-d electronic transitions of the metal ion, and their position and intensity can be indicative of the coordination geometry (e.g., octahedral or tetrahedral). arabjchem.org

Biological and Medicinal Chemistry Research Involving 2 Amino 3 Nitrobenzoic Acid Scaffolds

Antiviral Activity

2-Amino-3-nitrobenzoic acid has been identified as a compound with potential antiviral properties. medchemexpress.combiosynth.comcymitquimica.com Its chemical framework is considered valuable for the development of new antiviral drugs. The structure of 2-amino-3-nitrobenzoic acid allows for the creation of more complex molecules that may exhibit specific biological activities, including antiviral effects. organicintermediate.com

Research into related structures has demonstrated the potential of this chemical class. For instance, a proof-of-concept study focused on designing novel antiviral agents introduced a 3-amino-4-piperazinylphenyl group onto a chromone (B188151) scaffold. This modification, which bears structural resemblance to derivatives of 2-amino-3-nitrobenzoic acid, resulted in compounds with selective antiviral activity against the SARS-Coronavirus (SARS-CoV). jst.go.jp Specifically, derivatives containing a 2-pyridinylpiperazinylphenyl substituent showed notable activity, highlighting the pharmacophoric potential of this functionality when attached to a suitable scaffold. jst.go.jp This line of research underscores the utility of the aminobenzoic acid scaffold in the rational design of new antiviral therapeutic agents. organicintermediate.comjst.go.jp

Intermediate in Anti-inflammatory and Analgesic Drug Development

2-Amino-3-nitrobenzoic acid is widely recognized as a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of drugs with anti-inflammatory and analgesic (pain-relieving) properties. chemimpex.comnetascientific.com The broader class of benzoic acid derivatives has been found to possess a potent ability to inhibit cyclooxygenase (COX) activity, a key mechanism for many anti-inflammatory drugs. researchgate.net

The utility of this scaffold is further supported by studies on its derivatives. For example, research on methyl 2-amino-3-nitrobenzoate, the methyl ester of 2-amino-3-nitrobenzoic acid, has indicated potential anti-inflammatory effects, possibly through the inhibition of key inflammatory mediators such as COX-2 and TNF-α. Similarly, research on other isomers and related aminobenzoic acid compounds confirms their role as precursors in the development of anti-inflammatory and analgesic medications. researchgate.netnbinno.comontosight.ai This consistent application across multiple research endeavors establishes the 2-amino-3-nitrobenzoic acid structure as a foundational component in the search for new treatments for inflammation and pain. chemimpex.comnetascientific.com

Applications as Biochemical Assay Reagents

The distinct chemical properties of 2-amino-3-nitrobenzoic acid make it a useful tool in the laboratory. It is employed as a reagent in a variety of biochemical assays, where it aids researchers in the study of biological processes at a molecular level. medchemexpress.comchemimpex.comnetascientific.com

2-Amino-3-nitrobenzoic acid and its close chemical relatives are utilized as reagents for investigating the activity of enzymes. chemimpex.comnetascientific.com A prominent example of a related compound used for this purpose is 5,5'-dithio-bis-(2-nitrobenzoic acid), commonly known as DTNB or Ellman's reagent. nih.govnih.gov DTNB is central to the Ellman's assay, a widely used method for quantifying the concentration of thiol groups. In this assay, DTNB reacts with a thiol to produce a yellow-colored anion, and the intensity of this color can be measured to determine enzyme activity, particularly for cholinesterases. nih.gov Similarly, research on 4-Amino-3-nitrobenzoic acid, an isomer, showed it served as a potent inhibitor of the Trypanosoma cruzi trans-sialidase enzyme in enzymatic assays, demonstrating a 77% inhibition rate. nbinno.commdpi.com These applications highlight the role of nitrobenzoic acid derivatives in creating measurable signals for tracking enzymatic reactions.

The structural features of 2-amino-3-nitrobenzoic acid and its derivatives are also exploited in studies of protein-ligand interactions. netascientific.com The methyl ester of the compound is used in biochemical research to explore how molecules bind to and interact with proteins. The presence of the electron-withdrawing nitro group can be particularly important for facilitating interactions with target proteins.

Molecular docking studies provide a computational method to investigate these interactions. For example, research on azo dyes derived from 5-nitrobenzoic acid explored their binding to the KAS III protein. researchgate.net These studies can predict how a molecule fits into a protein's active site and which specific interactions, such as hydrogen bonds, stabilize the binding. In one such study, hydrogen bonds were observed between the amino and carboxylic acid groups of the ligand and specific amino acid residues (Leu189 and Gly306) of the protein. researchgate.net Such research is fundamental to understanding the molecular basis of a compound's biological activity and for designing more effective drugs.

| Ligand Component | Interacting Protein Residue | Bond Type |

| -NH2 group proton | Oxygen atom of Leu189 | Hydrogen Bond |

| -COOH group proton | Oxygen atom of Gly306 | Hydrogen Bond |

Table 1: Example of predicted interactions between a nitrobenzoic acid derivative and KAS III protein residues from a molecular docking study. researchgate.net

Design of Novel Therapeutic Agents

In the field of drug discovery, 2-amino-3-nitrobenzoic acid is valued as a versatile "building block" or scaffold. cymitquimica.comchemimpex.com Its structure allows for numerous chemical modifications, enabling medicinal chemists to synthesize and design novel therapeutic agents with specific biological activities. organicintermediate.com It can be used to structurally modify lead compounds to enhance their efficacy and improve their pharmacokinetic properties. organicintermediate.com

Research on Potential Antimicrobial and Antioxidant Properties

Beyond its established roles, the 2-amino-3-nitrobenzoic acid scaffold is a subject of ongoing research for other potential therapeutic properties, including antimicrobial and antioxidant effects.

Derivatives of this compound have shown promise as antimicrobial agents. ontosight.aiontosight.ai Some have exhibited antibacterial activity against various strains, with proposed mechanisms including the inhibition of bacterial cell wall synthesis or interference with essential metabolic pathways. organicintermediate.comnbinno.com Notably, derivatives of nitro compounds have been studied for their activity against M. tuberculosis. Molecular docking studies have also been employed to investigate the potential antibacterial properties of related molecules by predicting their ability to inhibit key bacterial enzymes. researchgate.net

The scaffold has also been explored for its antioxidant potential. ontosight.ai 2-Amino-3-nitrobenzoic acid is used as an intermediate in the synthesis of antioxidant compounds. google.com Research into related structures, such as 2-amino-5-(3-nitro-phenyl)-1,3,4-thiadiazole derivatives, has included evaluations of their antioxidant activity using methods like the DPPH (1,1-diphenyl-2-picryl-hydrazyl) free radical scavenging assay. researchgate.net In one study, a synthesized derivative showed significant antioxidant activity, highlighting the potential for this class of compounds to combat oxidative stress. researchgate.net

| Compound | Assay | Result (IC50) |

| Synthesized thiadiazole derivative (3b) | DPPH Antioxidant Activity | 15.9 µg/ml |

| Ascorbic acid (Standard) | DPPH Antioxidant Activity | - |

Table 2: Antioxidant activity of a synthesized thiadiazole derivative containing a nitrophenyl moiety compared to the standard, ascorbic acid. researchgate.net

Investigations into Anticancer Activity (related to quinazoline (B50416) and nitro-containing ligand complexes)

The scaffold of 2-amino-3-nitrobenzoic acid has been a valuable starting point for the synthesis of quinazoline derivatives and as a ligand in nitro-containing complexes, which have been investigated for their potential as anticancer agents. nih.govderpharmachemica.com The presence of the nitro group, in particular, has been a focus of research due to its potential to influence the biological activity of these compounds. mdpi.comumw.edu.plresearchgate.net

Anti-proliferative effects on cancer cell lines